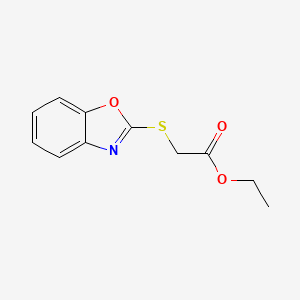

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

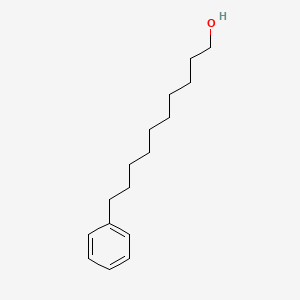

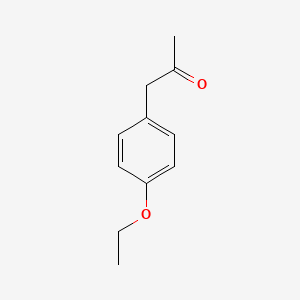

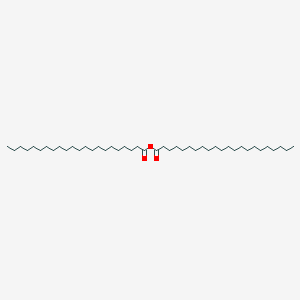

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a chemical compound that is part of a broader class of organic compounds known as benzoxazoles. These compounds are characterized by a fused benzene and oxazole ring structure. The specific compound contains a sulfanyl acetate group attached to the benzoxazole moiety, which can be a precursor or an intermediate in various chemical syntheses.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate was prepared through the oxidation of a sulfanyl precursor using 3-chloroperoxybenzoic acid . Another related compound, ethyl (benzothiazol-2-ylsulfonyl)acetate, was synthesized through alkylation followed by desulfination and hydrolysis to yield substituted acetic acids . These methods suggest that similar strategies could be employed for the synthesis of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate, although the specific details would depend on the unique reactivity of the benzoxazole ring.

Molecular Structure Analysis

While the molecular structure of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is not directly described, the structure of a related compound, ethyl 2-(3-ethylsulfinyl-5-methyl-1-benzofuran-2-yl)acetate, has been elucidated. This compound exhibits aromatic π–π interactions and non-classical hydrogen bonds that stabilize its crystal structure . These interactions are common in aromatic heterocycles and could be expected in the benzoxazole analogs as well.

Chemical Reactions Analysis

The chemical reactivity of benzoxazole derivatives can be quite diverse. For example, novel compounds such as ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate were synthesized from benzothiazole derivatives through a multi-component reaction . This indicates that the benzoxazole ring can participate in complex reactions, potentially leading to a wide range of products depending on the reaction conditions and the functional groups present.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate are not directly reported in the provided papers. However, based on the properties of similar compounds, it can be inferred that the compound would exhibit typical characteristics of esters and aromatic heterocycles, such as a certain degree of solubility in organic solvents and the potential for intermolecular interactions like hydrogen bonding and π–π stacking . The presence of the sulfanyl group could also impart unique reactivity, such as susceptibility to oxidation or participation in nucleophilic substitution reactions.

Aplicaciones Científicas De Investigación

Synthesis and Characterization :Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has been utilized in the synthesis and characterization of novel thiofibrates. These compounds are synthesized by reacting with 2-mercapto benzoxazoles and demonstrate significant structural properties confirmed through spectral studies (NiranjanM & ChaluvarajuK, 2018).

Antimicrobial Activity :This chemical has been used in synthesizing compounds for antimicrobial activity evaluation. The synthesized compounds have shown potential activity against various bacterial strains, highlighting its significance in the development of new antimicrobial agents (Balaswamy et al., 2012).

Photophysical Properties :The compound has been studied for its photophysical behavior. It shows sensitivity to micro-environments and exhibits unique absorption and emission properties in different solvents, making it valuable for fluorescence studies (Phatangare et al., 2013).

Anti-Candida Activity :Research on benzoxazole derivatives, including Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate, has shown promising anti-Candida activity. These compounds display a range of activities against Candida strains, indicating their potential in antifungal therapies (Staniszewska et al., 2021).

Green Chemistry Applications :In the context of green chemistry, this compound has been used as a solvent for synthesizing poly(2-ethyl-2-oxazoline), a significant step towards environmentally friendly and pharmaceutically compatible processes (Vergaelen et al., 2020).

Fluorescence Study for Blue Light Emitting Compounds :Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has been involved in the synthesis of derivatives emitting blue light, with applications in fluorescence technologies (Mahadevan et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-2-14-10(13)7-16-11-12-8-5-3-4-6-9(8)15-11/h3-6H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNLSMEXGDDKKDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC2=CC=CC=C2O1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353715 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |

CAS RN |

73824-25-6 |

Source

|

| Record name | ethyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dioxaspiro[4.5]decan-6-ol](/img/structure/B1332390.png)